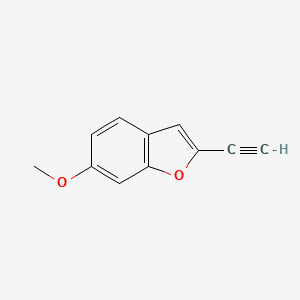

2-Ethynyl-6-methoxybenzofuran

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H8O2 |

|---|---|

Molecular Weight |

172.18 g/mol |

IUPAC Name |

2-ethynyl-6-methoxy-1-benzofuran |

InChI |

InChI=1S/C11H8O2/c1-3-9-6-8-4-5-10(12-2)7-11(8)13-9/h1,4-7H,2H3 |

InChI Key |

JXXLKQDWAXGOKV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(O2)C#C |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 2 Ethynyl 6 Methoxybenzofuran

Established Approaches for Benzofuran (B130515) Ring Construction

The formation of the benzofuran scaffold is the foundational step in the synthesis of 2-ethynyl-6-methoxybenzofuran. Various methods have been developed, with transition-metal-catalyzed reactions being particularly prominent due to their efficiency and selectivity.

Palladium-catalyzed cyclization reactions are a powerful tool for constructing the benzofuran ring. These methods often involve the intramolecular cyclization of suitably substituted phenolic precursors. A common strategy is the cycloisomerization of o-alkynylphenols or related substrates. nih.gov For instance, the palladium-catalyzed cycloisomerization of 2-(1-hydroxyprop-2-ynyl)phenols can yield 2-functionalized benzofurans under basic conditions. nih.gov Another approach involves the oxidative cyclization of o-alkenylphenols, where a palladium(II) catalyst facilitates the ring closure. nih.gov These reactions benefit from the ability of palladium to coordinate with alkynes and facilitate nucleophilic attack from the phenolic oxygen, leading to the formation of the furan (B31954) ring.

Table 1: Examples of Palladium-Mediated Cyclization for Benzofuran Synthesis

| Precursor Type | Catalyst System | Product Type | Reference |

|---|---|---|---|

| o-alkenylphenols | PdCl₂(C₂H₄)₂ / Benzoquinone | 2-substituted benzofurans | nih.gov |

| 2-(1-hydroxyprop-2-ynyl)phenols | PdX₂ + 2KX (X = Cl, I) / Base | 2-functionalized benzofurans | nih.gov |

| o-hydroxyarylacetylenes | PdI₂-thiourea / CBr₄ / CO | Methyl benzo[b]furan-3-carboxylates | organic-chemistry.org |

The Sonogashira coupling is a cornerstone reaction in the synthesis of alkynyl-substituted aromatic compounds and is directly applicable to the synthesis of this compound. researchgate.net This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. researchgate.net In the context of synthesizing the target molecule, a pre-formed 2-halo-6-methoxybenzofuran would be coupled with a suitable ethynylating agent, such as trimethylsilylacetylene (B32187) (followed by deprotection), to install the C2-ethynyl group. The Sonogashira reaction is valued for its mild reaction conditions and tolerance of a wide range of functional groups. researchgate.netthieme-connect.com Recent advancements have also explored copper-only or other metal-catalyzed variations. researchgate.netrsc.org

Table 2: Application of Sonogashira Coupling for Alkynylbenzofuran Synthesis

| Substrate | Alkyne Partner | Catalyst System | Product | Reference |

|---|---|---|---|---|

| 3-iodo-2-phenylbenzofuran | Terminal alkynes | Heterogeneous Pd catalyst | 3-alkynyl-2-phenylbenzofurans | thieme-connect.comthieme-connect.com |

| 2,3-dibromobenzofuran | Terminal alkynes | Pd(PPh₃)₄ / CuI / Base | 2-alkynyl-3-bromobenzofurans | researchgate.net |

| Perbromofuran | Terminal alkynes | Not specified | 3,4-dibromo-2,5-dialkynylfuran | rsc.org |

The synthesis of complex benzofurans like this compound often requires multi-step sequences that strategically combine various reactions. researchgate.net Such sequences allow for the controlled introduction of multiple functional groups onto the benzofuran core. nih.gov A typical sequence might begin with the synthesis of a substituted phenol (B47542), which already contains the desired methoxy (B1213986) group. This precursor would then undergo a reaction to form the furan ring, such as an acid-catalyzed cyclization or a transition-metal-catalyzed transformation. mdpi.com Following the formation of the 6-methoxybenzofuran (B1631075) core, subsequent functionalization, such as halogenation at the C2 position followed by a Sonogashira coupling, would complete the synthesis. mdpi.com These multi-step approaches provide the flexibility needed to access highly substituted and complex benzofuran derivatives. nih.gov

Table 3: Generalized Multi-Step Synthetic Outline

| Step | Reaction Type | Purpose | Key Intermediates |

|---|---|---|---|

| 1 | Phenol Synthesis/Functionalization | Introduce the C6-methoxy group | 4-methoxyphenol derivatives |

| 2 | Benzofuran Ring Formation | Construct the core heterocyclic scaffold | 6-methoxybenzofuran |

| 3 | Regioselective Halogenation | Activate the C2 position for coupling | 2-halo-6-methoxybenzofuran |

Precursor Synthesis and Regioselective Functionalization Relevant to this compound

The successful synthesis of the target molecule relies heavily on the strategic preparation of key precursors and the ability to selectively functionalize the benzofuran ring.

A key strategic disconnection in the synthesis of this compound involves the late-stage introduction of the ethynyl (B1212043) group via alkynylation of a halogenated precursor. The C2 position of the benzofuran ring is generally more reactive towards electrophilic substitution and metallation than the C3 position, facilitating its selective functionalization. mdpi.com Therefore, a 6-methoxybenzofuran intermediate can be regioselectively halogenated (e.g., brominated or iodinated) at the C2 position to create a suitable substrate for cross-coupling. This 2-halo-6-methoxybenzofuran can then undergo a Sonogashira coupling with a terminal alkyne to yield the final product. nih.gov This two-step halogenation-alkynylation sequence is a robust and widely used method for introducing alkynyl moieties at specific positions on heterocyclic rings.

Advanced Synthetic Techniques and Methodological Innovations

The synthesis of this compound and its structural analogs has benefited significantly from advanced synthetic methodologies that offer improved efficiency, selectivity, and sustainability. These techniques, ranging from the use of microwave irradiation to the development of sophisticated catalyst systems and stereoselective approaches, have been pivotal in advancing the accessibility of these valuable compounds for various scientific applications.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, increasing product yields, and enhancing purity. In the context of benzofuran synthesis, microwave irradiation has been effectively employed to drive reactions that would otherwise require prolonged heating under conventional conditions. While specific microwave-assisted protocols for this compound are not extensively detailed in the literature, the principles can be extrapolated from the synthesis of analogous substituted benzofurans.

One of the most relevant applications of microwave assistance is in palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling of a substituted 2-halophenol with a terminal alkyne. Microwave heating can dramatically reduce the reaction times for such couplings, often from hours to minutes. This rapid heating also minimizes the formation of side products, leading to cleaner reaction profiles and simpler purification procedures.

Another notable microwave-assisted method involves the synthesis of 2-substituted benzofurans directly from carboxylic acids. This approach utilizes a two-step, one-pot procedure where a carboxylic acid is first activated and then cyclized with a phosphonium (B103445) salt under microwave irradiation. This method has been successfully applied to the synthesis of chiral 2-substituted benzofurans from N-protected α-amino acids with preservation of optical purity organic-chemistry.orgnih.gov. The significant reduction in reaction time and high yields make this an attractive strategy.

The following table summarizes the advantages of microwave-assisted synthesis in the context of benzofuran preparation:

| Feature | Conventional Heating | Microwave Irradiation |

| Reaction Time | Hours to days | Minutes to hours |

| Energy Efficiency | Lower | Higher |

| Product Yields | Often moderate | Generally higher |

| Side Reactions | More prevalent | Minimized |

| Purity of Product | May require extensive purification | Often higher |

Development of Novel Catalyst Systems and Ligand Design for Enhanced Selectivity

The Sonogashira coupling reaction is a cornerstone in the synthesis of 2-alkynylbenzofurans. The development of novel palladium catalyst systems and the rational design of ligands have been instrumental in improving the efficiency and selectivity of this transformation.

Novel Catalyst Systems:

Recent research has focused on moving beyond traditional palladium catalysts like Pd(PPh₃)₄. Novel catalyst systems often feature more stable and active palladium sources. For instance, PEPPSI (Pyridine-Enhanced Precatalyst Preparation, Stabilization, and Initiation) complexes have shown significant promise. These catalysts are air- and moisture-stable, making them more user-friendly in a laboratory setting.

Ligand Design for Enhanced Selectivity:

The choice of ligand coordinated to the palladium center is crucial for controlling the catalytic activity and selectivity of the Sonogashira coupling.

Phosphine (B1218219) Ligands: While triphenylphosphine (B44618) has been a workhorse ligand, the development of bulky and electron-rich phosphine ligands has led to significant improvements. These ligands can promote the oxidative addition step and stabilize the catalytic species, leading to higher turnover numbers and efficiency. For example, the use of bulky biarylphosphines has been shown to be effective in the coupling of both activated and deactivated aryl bromides.

N-Heterocyclic Carbene (NHC) Ligands: NHCs have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions. Their strong σ-donating ability forms a robust bond with the palladium center, leading to highly stable and active catalysts. NHC-palladium complexes have been successfully employed in the synthesis of benzofurans via domino Sonogashira coupling/cyclization reactions. These catalysts often exhibit high thermal stability and resistance to functional groups. Mesoionic carbene ligands, a subclass of NHCs, have also been incorporated into palladium complexes and used for the one-pot synthesis of benzofuran derivatives.

The table below provides a comparison of different ligand types used in palladium-catalyzed benzofuran synthesis:

| Ligand Type | Key Characteristics | Advantages in Benzofuran Synthesis |

| Triphenylphosphine | Traditional, widely used | Readily available, well-understood reactivity |

| Bulky Phosphines | Sterically demanding, electron-rich | Increased catalytic activity, improved stability |

| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, form stable complexes | High catalyst stability and activity, good functional group tolerance |

| Mesoionic Carbenes | Subclass of NHCs with unique electronic properties | Effective in domino reactions for one-pot synthesis |

Stereoselective Synthesis Approaches for Benzofuran Frameworks

The development of stereoselective methods for the synthesis of benzofuran frameworks is of paramount importance, particularly for applications in medicinal chemistry where the chirality of a molecule can dictate its biological activity. While the synthesis of an achiral molecule like this compound does not directly involve stereoselective steps, the principles of asymmetric synthesis are crucial for creating chiral derivatives and analogs.

Catalytic Asymmetric Synthesis:

The use of chiral catalysts to induce enantioselectivity is a powerful strategy. Several approaches have been developed for the asymmetric synthesis of chiral benzofuran and dihydrobenzofuran derivatives:

Asymmetric Henry Reaction: Chiral β-amino alcohol ligands in combination with copper(II) have been shown to be effective catalysts for the asymmetric Henry reaction of benzofuran-2-carbaldehydes with nitromethane. This method provides access to (S)-enriched benzofuryl β-nitro alcohols with high enantioselectivities (up to 98% ee), which are valuable precursors to chiral benzofuryl β-amino alcohols rsc.org.

Asymmetric [4+2] Cyclization: Chiral squaramide catalysts have been successfully employed in the enantioselective [4+2] cyclization of azadienes with azlactones to afford benzofuran-fused N-heterocycles in high yields and with excellent diastereoselectivities and enantioselectivities acs.org.

Asymmetric [3+2] Cyclization: The construction of chiral dihydrobenzofurans has been achieved through asymmetric [3+2] cyclization reactions of phenols or quinones with alkenes, utilizing various chiral catalysts and auxiliaries to control the stereochemistry sioc-journal.cnresearchgate.net.

Use of Chiral Auxiliaries:

An alternative approach to stereoselective synthesis involves the use of chiral auxiliaries, which are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary can be removed. This strategy has been less commonly reported for benzofuran synthesis compared to catalytic asymmetric methods but remains a viable option.

The development of these stereoselective strategies opens up avenues for the synthesis of a wide array of chiral benzofuran-containing molecules with potential biological activities.

Spectroscopic and Structural Elucidation Studies

Advanced Spectroscopic Characterization Techniques

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton in the molecule. The aromatic protons on the benzofuran (B130515) ring would appear as multiplets or doublets in the typical aromatic region (approximately δ 7.0-7.8 ppm). The methoxy (B1213986) group (-OCH₃) protons would present as a sharp singlet, likely around δ 3.8-4.0 ppm. A key signal would be the acetylenic proton (≡C-H), which would appear as a singlet further upfield, typically in the range of δ 3.0-3.5 ppm. The proton on the furan (B31954) ring would also have a characteristic chemical shift.

¹³C NMR: The carbon NMR spectrum would provide information on all carbon atoms. The two sp-hybridized carbons of the ethynyl (B1212043) group would be found in the δ 75-85 ppm range. The methoxy carbon would resonate around δ 55-60 ppm. The remaining signals would correspond to the eight carbons of the benzofuran core, with chemical shifts in the aromatic region (δ 100-160 ppm), influenced by the substitution pattern.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Ethynyl-6-methoxybenzofuran (Note: These are estimated values based on typical functional group ranges and are not from experimental data.)

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Aromatic CH | 7.0 - 7.8 | 100 - 160 |

| Furan CH | ~6.5 - 7.0 | ~105 - 115 |

| Methoxy (-OCH₃) | 3.8 - 4.0 | 55 - 60 |

| Acetylenic (-C≡CH) | 3.0 - 3.5 | 75 - 85 (C≡CH) |

| Acetylenic (-C ≡CH) | - | 75 - 85 (C ≡CH) |

Vibrational spectroscopy is used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show several characteristic absorption bands. A sharp, prominent peak around 3300 cm⁻¹ would correspond to the ≡C-H stretching vibration of the terminal alkyne. The C≡C triple bond stretch would appear as a weaker absorption in the 2100-2260 cm⁻¹ region. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while C=C stretching from the aromatic and furan rings would generate signals in the 1400-1600 cm⁻¹ range. The presence of the methoxy group would be confirmed by C-O stretching vibrations, typically found in the 1000-1300 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C≡C triple bond, being a more symmetric and less polar bond, often produces a stronger signal in the Raman spectrum than in the IR spectrum, making it a useful confirmatory technique.

Table 2: Predicted Key IR Absorption Bands for this compound (Note: These are estimated values based on typical functional group frequencies and are not from experimental data.)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| ≡C-H Stretch (Alkyne) | ~3300 |

| Aromatic C-H Stretch | >3000 |

| C≡C Stretch (Alkyne) | 2100 - 2260 |

| Aromatic C=C Stretch | 1400 - 1600 |

| C-O Stretch (Methoxy/Ether) | 1000 - 1300 |

UV-Vis spectroscopy provides insight into the electronic transitions within the conjugated π-system of the molecule. The benzofuran core, extended by the ethynyl group, forms a conjugated system that would be expected to absorb UV radiation. The absorption maxima (λmax) would be indicative of the energy required to promote π-electrons to higher energy orbitals. The specific wavelengths of absorption would be influenced by the methoxy and ethynyl substituents on the benzofuran ring system.

Mass spectrometry is essential for confirming the molecular weight and elemental composition.

HRMS: This technique would be used to determine the exact mass of the molecular ion to a high degree of accuracy. For this compound (C₁₁H₈O₂), the calculated exact mass is 172.05243 Da. An experimental HRMS measurement confirming this value would provide strong evidence for the compound's elemental formula.

ESI-MS: As a soft ionization technique, ESI-MS would likely show the protonated molecule [M+H]⁺ at an m/z of approximately 173.0602. The fragmentation pattern observed in the mass spectrum would also offer structural clues, likely showing characteristic losses of the methoxy or ethynyl groups.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Studies

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), provide deep insights into the molecular structure, electronic properties, and reactivity of molecules. For 2-ethynyl-6-methoxybenzofuran, these studies would be crucial in elucidating its fundamental chemical nature.

Density Functional Theory (DFT) Calculations for Optimized Molecular Geometry and Electronic Structure

DFT calculations are a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. For this compound, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to determine its most stable three-dimensional conformation.

The optimized geometry would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles. It is anticipated that the benzofuran (B130515) core would be largely planar, with the methoxy (B1213986) and ethynyl (B1212043) groups potentially exhibiting some rotation. For instance, studies on similar 2-phenylbenzofuran (B156813) derivatives have shown a pseudo-planar geometry, with a very small dihedral angle between the benzofuran and phenyl rings physchemres.org. The electronic structure analysis would provide information on the distribution of electrons within the molecule, highlighting the electron-donating nature of the methoxy group and the electron-withdrawing or π-system extending character of the ethynyl group.

Table 1: Predicted Optimized Geometrical Parameters for this compound based on DFT Calculations on Analogous Compounds.

| Parameter | Predicted Value |

| Bond Length (C-O in furan (B31954) ring) | ~1.37 Å |

| Bond Length (C-C in benzene (B151609) ring) | ~1.39 - 1.41 Å |

| Bond Length (C-O in methoxy group) | ~1.36 Å |

| Bond Length (C≡C in ethynyl group) | ~1.21 Å |

| Dihedral Angle (Benzene-Furan) | < 1° |

Note: These values are estimations based on DFT studies of various substituted benzofuran derivatives.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies and Band Gap)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the band gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzofuran ring system and the oxygen atom of the methoxy group. The LUMO is likely to be distributed over the ethynyl group and the fused ring system, reflecting its capacity to accept electron density. The presence of the electron-donating methoxy group would likely raise the HOMO energy level, while the π-system of the ethynyl group could lower the LUMO energy. This would result in a relatively small HOMO-LUMO gap, suggesting that the molecule could be chemically reactive jetir.org. Studies on other benzofuran derivatives have shown that the HOMO-LUMO gap can be tuned by the nature of the substituents rsc.orgrsc.org.

Table 2: Predicted Frontier Molecular Orbital Energies and Band Gap for this compound.

| Parameter | Predicted Energy (eV) |

| HOMO Energy | -5.5 to -6.5 |

| LUMO Energy | -1.0 to -2.0 |

| Band Gap (ΔE) | 3.5 to 4.5 |

Note: These values are estimations based on FMO analyses of various substituted benzofuran derivatives.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack deeporigin.com. The MEP map displays regions of negative electrostatic potential (in red), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are prone to nucleophilic attack.

In the MEP map of this compound, the most negative potential is expected to be concentrated around the oxygen atom of the furan ring and the methoxy group, as well as on the triple bond of the ethynyl group. These regions would be the most likely sites for interaction with electrophiles. Conversely, the hydrogen atoms of the benzene ring and the ethynyl group would exhibit positive electrostatic potential, making them potential sites for nucleophilic interaction. MEP analysis of similar benzofuran derivatives has confirmed that negative potentials are often localized on oxygen and nitrogen atoms and the π-systems of aromatic rings researchgate.netwolfram.com.

Theoretical Prediction and Comparison of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Transitions)

Computational methods can accurately predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate theoretical ¹H and ¹³C NMR chemical shifts. For this compound, the calculated shifts would be expected to show good correlation with experimental values. The protons on the aromatic ring would appear in the range of 6.5-7.5 ppm, with the methoxy protons appearing as a singlet around 3.8-4.0 ppm. The ethynyl proton would likely resonate at a characteristic downfield position. The ¹³C NMR spectrum would show distinct signals for the aromatic, furan, methoxy, and ethynyl carbons. Theoretical NMR studies on other benzofuran derivatives have demonstrated high accuracy in predicting chemical shifts semanticscholar.orgresearchgate.netnih.gov.

Vibrational Frequencies: Theoretical calculations of vibrational frequencies using DFT can aid in the assignment of experimental Infrared (IR) and Raman spectra. For this compound, characteristic vibrational modes would include the C≡C stretching of the ethynyl group (around 2100-2200 cm⁻¹), C-O-C stretching of the furan and methoxy groups, and various C-H and C=C stretching and bending modes of the aromatic system. Computational studies on similar molecules have shown excellent agreement between calculated and experimental vibrational spectra after applying a scaling factor researchgate.netemerald.com.

UV-Vis Transitions: Time-Dependent DFT (TD-DFT) is employed to predict electronic absorption spectra. The calculated UV-Vis spectrum for this compound would likely show absorption bands in the ultraviolet region, corresponding to π→π* transitions within the conjugated benzofuran and ethynyl systems. The methoxy group, as an auxochrome, would be expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzofuran.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are instrumental in drug discovery and materials science for predicting how a molecule will interact with its biological target or other molecules.

Pharmacophore Modeling and Generation (Ligand-Based and Structure-Based Approaches)

Pharmacophore modeling is a crucial aspect of rational drug design that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule's biological activity. Benzofuran derivatives have shown a wide range of biological activities, including anticancer properties nih.govrsc.orgmdpi.com.

Ligand-Based Approaches: In the absence of a known 3D structure of the biological target, a ligand-based pharmacophore model can be generated from a set of known active molecules. For a series of biologically active benzofuran derivatives, this approach would identify common chemical features such as hydrogen bond acceptors (e.g., the oxygen atoms), hydrogen bond donors, hydrophobic regions (the aromatic rings), and aromatic rings. A pharmacophore model for anticancer activity based on benzofuran derivatives might include features like a hydrogen bond acceptor, a hydrophobic group, and an aromatic ring system nih.govnih.govacs.org.

Structure-Based Approaches: If the 3D structure of the target protein is available, a structure-based pharmacophore model can be developed by analyzing the key interactions between the protein and a known potent ligand. This approach provides a more accurate representation of the necessary features for binding. For a benzofuran derivative targeting a specific enzyme, the pharmacophore model would highlight the crucial interactions within the active site, such as hydrogen bonds with specific amino acid residues and hydrophobic interactions with nonpolar pockets frontiersin.org.

Table 3: Common Pharmacophoric Features Identified in Biologically Active Benzofuran Derivatives.

| Pharmacophoric Feature | Description | Potential Role in this compound |

| Hydrogen Bond Acceptor | Typically an electronegative atom like oxygen or nitrogen. | Oxygen atoms in the furan ring and methoxy group. |

| Aromatic Ring | A planar, cyclic, conjugated system. | The benzene and furan rings of the benzofuran core. |

| Hydrophobic Group | Nonpolar regions of the molecule. | The aromatic system and potentially the ethynyl group. |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. This method is instrumental in understanding the binding mode and affinity of this compound with various biological targets. While specific docking studies exclusively on this compound are not extensively documented in publicly available literature, the general principles can be applied to understand its potential interactions.

Docking simulations involve placing the 3D structure of this compound into the active site of a target protein. The software then calculates the binding energy for different poses, with lower energies indicating more favorable interactions. Key interactions often include hydrogen bonds, hydrophobic interactions, and pi-pi stacking. For instance, the methoxy group at the 6-position could act as a hydrogen bond acceptor, while the benzofuran ring system can engage in hydrophobic and pi-pi stacking interactions with aromatic amino acid residues in the active site. The ethynyl group at the 2-position, with its linear geometry and electron-rich triple bond, could also participate in specific interactions, such as pi-alkyne interactions.

In a hypothetical docking study of this compound against a kinase target, the following interactions might be observed:

| Interaction Type | Interacting Residue (Example) | Distance (Å) |

| Hydrogen Bond | ASN842 (Backbone NH) | 2.9 |

| Pi-Pi Stacking | PHE856 | 3.5 |

| Hydrophobic | LEU777, VAL786, ALA799, LEU844 | - |

| Pi-Alkyne | PHE794 | 4.1 |

This table represents a hypothetical scenario to illustrate potential interactions.

Such simulations are critical for identifying potential enzyme inhibitors among benzofuran derivatives and for guiding the design of new analogues with improved binding affinities. nih.govnih.govresearchgate.net The insights gained from molecular docking can help to rationalize the structure-activity relationships observed in a series of related compounds.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of this compound involves identifying the molecule's most stable three-dimensional shapes, or conformers. princeton.edudalalinstitute.com Due to the largely planar and rigid nature of the benzofuran ring system, the primary sources of conformational flexibility arise from the rotation of the methoxy group and any potential, albeit limited, flexibility of the ethynyl group. Computational methods like Density Functional Theory (DFT) can be used to calculate the energies of different conformers and identify the global minimum energy structure. rsc.org These studies have been applied to various benzofuran derivatives to understand their structural properties. rsc.org

Molecular dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior over time, typically on the nanosecond to microsecond scale. mdpi.com An MD simulation of this compound, either in a solvent or bound to a biological target, would reveal how the molecule moves and interacts with its environment. This can highlight the stability of certain conformations and the flexibility of different parts of the molecule. eurjchem.com For instance, an MD simulation could show how the methoxy group samples different rotational states and how this might influence its ability to form hydrogen bonds.

When bound to a protein, MD simulations can assess the stability of the ligand-protein complex. eurjchem.comresearchgate.net By analyzing the trajectory of the simulation, researchers can calculate metrics such as the root-mean-square deviation (RMSD) of the ligand from its initial docked pose. A stable RMSD value over the course of the simulation suggests a stable binding mode.

Hypothetical Molecular Dynamics Simulation Parameters:

| Parameter | Value |

| Simulation Time | 100 ns |

| Force Field | AMBER |

| Solvent Model | TIP3P Water |

| Temperature | 300 K |

| Pressure | 1 atm |

This table represents typical parameters for an MD simulation.

Insights from conformational analysis and MD simulations are crucial for understanding the dynamic nature of ligand-receptor interactions and for refining the results of molecular docking studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov These models are valuable for predicting the activity of new, unsynthesized compounds and for understanding which molecular properties are important for a desired biological effect. derpharmachemica.com

For a series of benzofuran derivatives including this compound, a QSAR model would be developed by calculating a set of molecular descriptors for each compound and then using statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), to correlate these descriptors with their experimentally determined biological activities. derpharmachemica.commdpi.com

Relevant descriptors for this compound would fall into several categories:

Electronic Descriptors: These describe the electron distribution in the molecule. The electron-withdrawing nature of the ethynyl group and the electron-donating nature of the methoxy group would significantly influence these descriptors. Examples include HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, dipole moment, and partial charges on atoms.

Steric Descriptors: These relate to the size and shape of the molecule. Molar refractivity (MR) and specific van der Waals volume parameters would be important.

Hydrophobic Descriptors: The octanol-water partition coefficient (logP) is a key descriptor in this category, indicating the molecule's lipophilicity.

Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices.

A hypothetical 2D-QSAR model for a series of benzofuran derivatives might take the following form:

pIC50 = β0 + β1(logP) + β2(MR) + β3(LUMO)

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and β are the regression coefficients.

Example of Descriptors and their Potential Influence on Activity:

| Descriptor | Type | Potential Influence of Substituents |

| LogP | Hydrophobic | The methoxy group may slightly decrease lipophilicity, while the ethynyl group may have a minor effect. |

| Molar Refractivity (MR) | Steric | Both the ethynyl and methoxy groups contribute to the overall size and polarizability of the molecule. |

| LUMO Energy | Electronic | The ethynyl group, being electron-withdrawing, is expected to lower the LUMO energy, potentially affecting reactivity. |

| Dipole Moment | Electronic | The opposing electronic effects of the ethynyl and methoxy groups will influence the overall dipole moment of the molecule. |

This table illustrates how the specific functional groups of this compound would be considered in a QSAR study.

Statistically significant QSAR models can then be used to predict the biological activity of novel benzofuran derivatives, thereby streamlining the drug discovery process. mdpi.com

Reactivity and Transformation of 2 Ethynyl 6 Methoxybenzofuran

Reactions Involving the Ethynyl (B1212043) Moiety

The terminal ethynyl group is the most reactive site for many addition and coupling reactions due to the high electron density of the triple bond and the presence of a weakly acidic terminal proton.

Click Chemistry Applications (e.g., Copper(I)-Catalyzed Azide-Alkyne Cycloaddition)

The terminal alkyne functionality of 2-Ethynyl-6-methoxybenzofuran makes it an ideal substrate for "click chemistry," particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is renowned for its high efficiency, regioselectivity, and tolerance of a wide range of functional groups. beilstein-journals.org In a typical CuAAC reaction, this compound reacts with an organic azide (B81097) (R-N₃) in the presence of a copper(I) catalyst to exclusively form the 1,4-disubstituted 1,2,3-triazole product. wikipedia.org

The reaction is often carried out using a copper(II) salt, such as copper(II) sulfate, with a reducing agent like sodium ascorbate (B8700270) to generate the active Cu(I) species in situ. wikipedia.org This method is robust and can often be performed in aqueous solvent mixtures. beilstein-journals.org The resulting triazole linkage is highly stable, making this a reliable method for covalently linking the benzofuran (B130515) scaffold to other molecules for applications in medicinal chemistry and materials science.

Table 1: Representative Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) This table presents a representative, predicted reaction based on established chemical principles.

| Reactant 1 | Reactant 2 | Catalyst System | Product |

|---|

Hydration and Oxidation Reactions of the Alkyne

The ethynyl group can undergo hydration to yield carbonyl compounds. The regiochemical outcome of this reaction is dependent on the specific method employed.

Markovnikov Hydration : In the presence of aqueous acid (like sulfuric acid) and a mercury(II) salt catalyst (e.g., HgSO₄), water adds across the triple bond following Markovnikov's rule. The initial product is an enol, which rapidly tautomerizes to the more stable ketone. For this compound, this reaction is predicted to yield 2-acetyl-6-methoxybenzofuran.

Anti-Markovnikov Hydration : The hydroboration-oxidation sequence provides the anti-Markovnikov hydration product. Reaction with a borane (B79455) reagent (e.g., borane-tetrahydrofuran (B86392) complex or a bulky borane like disiamylborane (B86530) to prevent double addition), followed by oxidation with hydrogen peroxide in a basic solution, yields an enol that tautomerizes to an aldehyde. This sequence applied to this compound would produce (6-methoxybenzofuran-2-yl)acetaldehyde.

Oxidative cleavage of the alkyne bond can also be achieved using strong oxidizing agents like ozone or potassium permanganate, which would lead to the formation of 6-methoxybenzofuran-2-carboxylic acid.

Metal-Catalyzed Transformations and Rearrangements

The ethynyl group is highly reactive in a variety of metal-catalyzed transformations, most notably in cross-coupling reactions. wikipedia.org

Sonogashira Coupling : This palladium- and copper-cocatalyzed reaction is a powerful tool for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. wikipedia.org this compound can react with various aryl halides to produce 2-(arylethynyl)-6-methoxybenzofurans. Conversely, the Sonogashira coupling is a primary method for synthesizing the title compound itself, typically by coupling a 2-halobenzofuran derivative with a protected acetylene (B1199291) source. d-nb.info

Cycloisomerization Reactions : In the presence of transition metal catalysts such as gold, platinum, or rhodium, 2-alkynylphenol derivatives can undergo intramolecular cyclization reactions. nih.govresearchgate.net While this compound itself is already cyclized, derivatives with appropriate functional groups could be induced to undergo further metal-catalyzed rearrangements or additions. For example, rhodium(I) catalysts have been used in domino-type cyclization reactions of related [(2-acylphenyl)ethynyl]phenols to create fused ring systems. nih.gov

Electrophilic and Nucleophilic Aromatic Substitution on the Benzofuran Core

The benzofuran core possesses two rings available for substitution: the furan (B31954) ring and the benzene (B151609) ring. The reactivity and regioselectivity are governed by the existing substituents.

Electrophilic Aromatic Substitution (EAS) : The benzofuran ring system is generally reactive towards electrophiles. The 6-methoxy group on the benzene ring is a strong activating group and an ortho, para-director. wikipedia.org The furan oxygen atom directs electrophilic attack to the C2 and C3 positions, though the C2 position is already substituted. Theoretical studies and experimental evidence on related benzofurans suggest that electrophilic attack at C3 is generally less favorable than substitution on the activated benzene ring. stackexchange.com Therefore, electrophilic substitution is most likely to occur on the benzene ring at the positions ortho and para to the methoxy (B1213986) group, which are C5 and C7. Steric hindrance from the furan portion may influence the ratio of C5 to C7 substitution. Common EAS reactions include:

Halogenation : Bromination or chlorination, typically using Br₂ or Cl₂ with a Lewis acid catalyst, is expected to yield 5-halo and/or 7-halo derivatives. Studies on 7-methoxybenzofuran (B1297906) derivatives have shown susceptibility to bromination and nitration. semanticscholar.org

Nitration : Using a mixture of nitric acid and sulfuric acid would introduce a nitro group, likely at the C5 or C7 position. masterorganicchemistry.com

Friedel-Crafts Reactions : Alkylation and acylation would also be directed to the C5 and C7 positions. masterorganicchemistry.com

Nucleophilic Aromatic Substitution (NAS) : Nucleophilic aromatic substitution on the benzofuran core is generally difficult as the ring system is electron-rich and lacks a good leaving group bonded to a carbon activated by strong electron-withdrawing groups. Therefore, this reaction is not a typical transformation for this compound under standard conditions.

Cycloaddition Reactions of the Ethynyl Group and Benzofuran Ring

Both the ethynyl group and the benzofuran ring can potentially participate in cycloaddition reactions, although their reactivity differs significantly.

[4+2] Cycloadditions (Diels-Alder) : The ethynyl group, being an electron-rich alkyne, can function as a dienophile in Diels-Alder reactions, particularly with electron-deficient dienes. This would lead to the formation of a new six-membered ring fused to the benzofuran scaffold. The benzofuran ring itself, specifically the furan moiety, can act as a diene in [4+2] cycloadditions with highly reactive dienophiles. However, this reaction is often difficult as it requires overcoming the aromatic stabilization energy of the furan ring. Such reactions, if successful, would disrupt the benzofuran's aromaticity.

[3+2] Dipolar Cycloadditions : Beyond the CuAAC reaction (section 5.1.1), the ethynyl group can participate in thermal 1,3-dipolar cycloadditions with other dipoles like nitrile oxides or azomethine ylides to form five-membered heterocyclic rings. nih.gov

Functional Group Interconversions on this compound Derivatives

The methoxy and ethynyl groups can be chemically modified to introduce new functionalities.

O-Demethylation : The 6-methoxy group can be cleaved to reveal the corresponding phenol (B47542) (6-hydroxy-2-ethynylbenzofuran). This is a common transformation for aryl methyl ethers and is typically achieved using strong Lewis acids like boron tribromide (BBr₃) or aluminum chloride (AlCl₃), or with strong protic acids like hydrobromic acid (HBr). nih.govrsc.org This conversion can be crucial for synthesizing natural products or for enabling further functionalization at the phenolic oxygen.

Modification of the Ethynyl Group : The terminal proton of the ethynyl group can be removed by a strong base (e.g., n-butyllithium or a Grignard reagent) to form an acetylide. This nucleophilic acetylide can then react with various electrophiles, such as aldehydes, ketones, or alkyl halides, to extend the carbon chain at the C2 position. This provides a pathway to a wide array of 2-substituted benzofuran derivatives.

Structure Activity Relationship Sar Studies of Benzofuran Derivatives

Impact of Substituent Position and Nature on Biological Activity

The biological activity of benzofuran (B130515) derivatives is highly sensitive to the nature and position of various substituents on the bicyclic ring system. Key functional groups, such as ethynyl (B1212043) and methoxy (B1213986) moieties, as well as other substituents, play distinct roles in modulating the pharmacological properties of these compounds.

Significance of the Methoxy Group at the C-6 Position of the Benzofuran Core

The position of the methoxy group on the benzofuran ring has been shown to be a critical determinant of biological activity. For instance, in a series of benzofuran-based compounds evaluated as inhibitors of Plasmodium falciparum glycogen (B147801) synthase kinase-3 (PfGSK-3), a C6-OCH3 substitution on the benzofuran ring was found to be preferable for selective inhibition nih.gov. This suggests that the methoxy group at the C-6 position is crucial for the compound's interaction with the kinase, potentially by forming key hydrogen bonds or by influencing the electronic properties of the aromatic system in a way that enhances binding affinity. The presence of a methoxy group can also impact the metabolic stability and pharmacokinetic profile of the compound. A lack of a methoxy substituent on the heterocyclic ring of certain hybrid benzofuran derivatives has been shown to be detrimental to their cytotoxic activity nih.gov.

| Compound Class | Target | Key Finding | Reference |

| Benzofuran-based compounds | PfGSK-3 | C6-OCH3 substitution is preferred for selective inhibition. | nih.gov |

| Quinazolinone- and Imidazolium-Based Benzofuran Hybrids | MCF-7 cancer cells | Lack of a methoxy substituent was detrimental to cytotoxic activity. | nih.gov |

Effects of Additional Substituents on the Benzofuran Ring and Their Stereochemistry

Beyond the ethynyl and methoxy groups, other substituents on the benzofuran ring significantly influence biological activity. For example, the introduction of halogen atoms can enhance the cytotoxic properties of benzofuran derivatives nih.gov. The position of the halogen is critical, with substitutions at the para position of a phenyl ring attached to the benzofuran often leading to more potent compounds due to favorable hydrophobic interactions nih.gov.

The stereochemistry of substituents is another crucial factor. For chiral benzofuran derivatives, different enantiomers can exhibit vastly different biological activities. This is because biological targets such as receptors and enzymes are themselves chiral, leading to stereospecific interactions. One enantiomer may bind with high affinity, while the other may have significantly lower or no activity. This stereoselectivity can affect not only the potency of a compound but also its absorption, distribution, metabolism, and excretion (ADME) profile.

Scaffold Hopping and Bioisosteric Replacements in Benzofuran Lead Optimization

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to identify novel chemical entities with improved properties while retaining the desired biological activity. These approaches involve modifying the core structure (scaffold) of a known active compound.

A notable example of bioisosteric replacement is seen in the development of inhibitors for the thiol-disulfide oxidoreductase enzyme DsbA from Escherichia coli. In this case, the benzofuran core of a hit compound was replaced with an indole (B1671886) scaffold. The indole's secondary amine offered the potential for additional interactions within the binding groove and provided a new vector for chemical elaboration mdpi.com.

Another instance involves the design of serotonin (B10506) receptor ligands, where benzofuran analogues of hallucinogenic tryptamines were synthesized and evaluated. These benzofuran bioisosteres demonstrated that the 5-HT1A receptor is less discriminating between an indole and a benzofuran core compared to the 5-HT2 receptor, suggesting that benzofurans can be useful scaffolds for designing ligands with specific serotonin receptor subtype selectivity nih.govpsu.edu.

| Original Scaffold | Bioisosteric Replacement | Target | Outcome | Reference |

| Benzofuran | Indole | E. coli DsbA | Potential for new interactions and further optimization. | mdpi.com |

| Indole (in tryptamines) | Benzofuran | Serotonin 5-HT1A and 5-HT2 receptors | Differential receptor selectivity, suggesting utility in designing subtype-selective ligands. | nih.govpsu.edu |

Mechanistic Insights Derived from SAR Analysis

SAR studies not only guide the optimization of lead compounds but also provide valuable insights into their mechanism of action at the molecular level. By correlating specific structural features with biological activity, researchers can infer how a molecule interacts with its target.

For example, in the development of benzofuran-based tubulin polymerization inhibitors, SAR studies revealed that a hydrogen bond donor at the C7 position of the benzofuran ring, along with a conformational bias, synergistically improved potency. Docking studies suggested that the C7-OH group forms a hydrogen bond with the side chain of Asn β258 in the colchicine (B1669291) binding site of β-tubulin. The analysis also indicated that the C2-position of the benzofuran is oriented towards a region of relative "free space," explaining the tolerance for a variety of substituents at this position.

In a different context, SAR analysis of certain benzofuran derivatives with anti-inflammatory activity indicated that the presence of a hydroxyurea (B1673989) fragment at the C-3 position is beneficial. Furthermore, pyrazole (B372694) derivatives of benzofuran showed higher antinociceptive effects compared to other heterocyclic derivatives pharmatutor.org. These findings provide clues about the specific interactions required for the observed biological effects and can guide the design of more potent and selective agents.

| Compound Class | Target/Activity | Mechanistic Insight from SAR |

| Benzofuran-based tubulin polymerization inhibitors | Tubulin | C7-OH group forms a hydrogen bond with Asn β258 in the colchicine binding site. |

| Benzofuran derivatives | Anti-inflammatory/Antinociceptive | A C-3 hydroxyurea fragment is beneficial for anti-inflammatory activity; a pyrazole moiety enhances antinociceptive effects. |

| Benzofuran-based PfGSK-3 inhibitors | PfGSK-3 | A C6-OCH3 substitution is preferred, while the effect of a substituent on a C2-phenyl ring follows the order: C4'-CN > C4'-F > C3'-OCH3 > C3',4'-diCl. nih.gov |

Research Applications and Biological Probe Development Non Clinical Focus

Applications in Medicinal Chemistry Research and Drug Discovery (Pre-Clinical Stage)

The benzofuran (B130515) scaffold is a versatile starting point in drug discovery, with its derivatives being investigated for numerous therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective roles. nih.govmdpi.com The process of drug discovery involves identifying molecular targets, discovering and optimizing lead compounds, and evaluating their biological activity in preclinical models.

A critical first step in drug discovery is the identification and validation of biological targets, such as enzymes or receptors, that are implicated in a disease process. The benzofuran scaffold has been instrumental in developing chemical probes to investigate these targets. Although direct studies identifying or validating targets using 2-Ethynyl-6-methoxybenzofuran are not documented in the available research, the broader class of benzofuran derivatives has been successfully used to target a range of proteins.

For instance, medicinal chemists have synthesized libraries of benzofuran derivatives to probe the activity of specific enzymes. nih.gov These libraries, through structure-activity relationship (SAR) studies, help validate whether modulating a particular target with a benzofuran-based compound can elicit a desired therapeutic effect. This approach confirms the target's role in the disease and establishes the benzofuran core as a viable pharmacophore for designing inhibitors.

Following target validation, the next phase is the identification of a "lead compound"—a molecule that demonstrates the desired biological activity and serves as a starting point for chemical modification. nih.gov Benzofuran derivatives are often identified as hits in high-throughput screening campaigns and subsequently optimized to improve their potency, selectivity, and pharmacokinetic properties. nih.gov

For example, a study on methoxy-substituted 2-benzoyl-1-benzofuran derivatives identified a compound with micromolar affinity for adenosine (B11128) receptors, designating it as a lead-like entity suitable for further optimization. nih.gov Optimization strategies typically involve modifying the substituents on the benzofuran ring. In the case of this compound, the ethynyl (B1212043) group at the 2-position could be a key site for chemical elaboration, potentially through reactions like click chemistry, to enhance binding affinity or other pharmacological parameters. Computational methods, such as molecular docking, are often employed to guide these optimization efforts by predicting how modifications will affect the compound's interaction with its target protein. rsc.orgrsc.org

Benzofuran derivatives have been shown to modulate the activity of several important classes of biological targets. The specific electronic and steric properties imparted by the methoxy (B1213986) and ethynyl groups of this compound would theoretically influence its interaction with these targets.

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a key target for anticancer drugs. researchgate.net Several classes of natural and synthetic compounds, including those with a benzofuran core, are known to interfere with tubulin polymerization. researchgate.netnih.gov

In vitro tubulin polymerization assays are used to screen for such inhibitors. These assays typically measure the light scattering or fluorescence of a tubulin solution; an increase indicates microtubule formation, which is suppressed by inhibitors. cosmobio.co.jpnih.gov While no specific data exists for this compound, a notable example from this chemical class is the compound BNC105, a 3-benzoylbenzofuran derivative, which was identified as a potent tubulin polymerization inhibitor through SAR-guided design. nih.gov Studies on other benzimidazole (B57391) derivatives have also demonstrated tubulin polymerization inhibition with IC50 values in the low micromolar range. nih.gov

Table 1: Examples of Tubulin Polymerization Inhibition by Heterocyclic Compounds (for illustrative purposes)

| Compound Class | Specific Compound Example | Target | IC50 (µM) | Reference |

|---|---|---|---|---|

| Benzimidazole | Compound 7n | Tubulin Polymerization | 5.05 ± 0.13 | nih.gov |

| Benzofuran | BNC105 | Tubulin Polymerization | Not Specified | nih.gov |

Note: This table illustrates the inhibitory potential of related scaffolds. Data for this compound is not available.

Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. nih.gov Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a tyrosine kinase, is a primary mediator of angiogenesis (the formation of new blood vessels), a process crucial for tumor growth. nih.govwikipedia.org Consequently, VEGFR-2 is a major target for cancer therapy. nih.govnih.gov

The benzofuran scaffold has been successfully employed to create potent VEGFR-2 inhibitors. rsc.orgnih.gov In vitro kinase inhibition assays are performed to determine the concentration of the compound required to inhibit 50% of the kinase activity (IC50). These assays measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor. Several studies have reported benzofuran-chalcone and other benzofuran derivatives with potent anti-VEGFR-2 activity, some with IC50 values in the nanomolar range, demonstrating the scaffold's utility in this area. rsc.orgnih.gov

Table 2: Examples of In vitro VEGFR-2 Inhibition by Benzofuran Derivatives

| Compound/Derivative | IC50 | Reference |

|---|---|---|

| 1-(6-hydroxy-4-methoxybenzofuran-5-yl)-3-(4-nitrophenyl)prop-2-en-1-one (6d) | 0.001 µM | rsc.org |

| Benzofuran-based chalcone (B49325) derivative (5c) | 1.07 nM (0.00107 µM) | nih.gov |

| Benzofuran derivative (Compound 8) | 68 nM (0.068 µM) | nih.gov |

Note: The table shows data for various benzofuran derivatives to highlight the potential of the scaffold. Data for this compound is not available.

Receptor binding assays are fundamental in pharmacology to determine the affinity of a ligand (a compound like this compound) for a specific receptor. These assays typically use a radiolabeled ligand of known affinity and measure how effectively a test compound competes for binding to the receptor preparation. The affinity is often expressed as an inhibition constant (Ki). nih.gov

While no receptor binding data are available for this compound, related structures have been evaluated. A study on a series of methoxy-substituted 2-benzoyl-1-benzofuran derivatives determined their binding affinities for adenosine A1 and A2A receptors. One derivative, (6,7-dimethoxybenzofuran-2-yl)(3-methoxyphenyl)methanone, showed a Ki of 0.5161 µM for the A2A receptor, indicating its potential as a lead compound for developing receptor antagonists. nih.gov Other studies have used fluorescence spectroscopy to investigate the binding of benzofuran derivatives to proteins like bovine serum albumin (BSA), providing insights into their pharmacokinetic properties. encyclopedia.pub

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| BNC105 |

| 1-(6-hydroxy-4-methoxybenzofuran-5-yl)-3-(4-nitrophenyl)prop-2-en-1-one |

| (6,7-dimethoxybenzofuran-2-yl)(3-methoxyphenyl)methanone |

| Sorafenib |

| Amiodarone |

| Bufuralol |

In vitro Biological Evaluation Methodologies (Cell-Free and Cell-Based Assays)

While specific in vitro biological evaluation data for this compound is not extensively documented in publicly available literature, the broader class of benzofuran derivatives has been subjected to a wide array of cell-free and cell-based assays to determine their biological activities. These established methodologies provide a clear framework for assessing the potential of novel derivatives like this compound.

Cell-Free Assays: These assays are crucial for identifying direct molecular interactions and enzymatic inhibition. For benzofuran derivatives, common cell-free assays include:

Enzyme Inhibition Assays: Researchers have evaluated benzofurans as inhibitors of various enzymes. For instance, novel benzofuran derivatives have been assessed for their ability to inhibit lysine-specific demethylase 1 (LSD1), a target in cancer therapy, with IC50 values determined through biochemical evaluations. nih.gov Similarly, the inhibitory potential of benzofurans against farnesyltransferase, an enzyme involved in cell signaling pathways, has been investigated. tandfonline.com

Receptor Binding Assays: These assays can determine the affinity of a compound for a specific biological receptor.

Antioxidant Activity Assays: Various methods are used to screen for the ability of compounds to neutralize free radicals.

Cell-Based Assays: These assays provide insights into a compound's effect within a cellular context, assessing parameters like cytotoxicity, proliferation, and pathway modulation.

Cytotoxicity and Antiproliferative Assays: The most common methods for evaluating the anticancer potential of benzofuran derivatives are cytotoxicity assays against various cancer cell lines. nih.gov The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay is frequently used to measure cell viability and proliferation. nih.gov For example, certain benzofuran-imidazole hybrids have demonstrated inhibition of human breast cancer (MCF-7) cells. nih.gov

Anti-inflammatory Assays: The anti-inflammatory effects of benzofuran derivatives have been screened in cell models such as lipopolysaccharide (LPS)-stimulated RAW-264.7 macrophages, measuring the inhibition of nitric oxide (NO) production. nih.gov

Antiviral Assays: Benzofuran derivatives have been identified as agonists of the Stimulator of Interferon Genes (STING) pathway, which is crucial for innate immune responses to viral infections. Their activity has been confirmed in reporter gene assays that measure the activation of the IFN-β promoter and by observing the inhibition of viral replication in cell lines like BEAS-2B and Calu-3. nih.gov

Reporter Gene Assays: These assays are used to study the effect of compounds on specific signaling pathways. For instance, a benzofuran derivative was shown to induce G2/M cell cycle arrest through a p53-dependent pathway, with NF-κB-dependent reporter gene expression assays used to elucidate its mechanism. researchgate.net

The following table summarizes the common in vitro assays used for evaluating benzofuran derivatives.

| Assay Type | Methodology | Purpose | Example Application for Benzofurans |

| Cell-Free | Enzyme-Linked Immunosorbent Assay (ELISA) | Quantify protein levels (e.g., cytokines) | Measuring inflammatory markers |

| Kinase Inhibition Assays | Measure inhibition of specific kinases | Screening for anticancer activity | |

| Farnesyltransferase Inhibition Assay | Determine inhibition of FTase enzyme | Investigating disruption of Ras signaling | |

| Cell-Based | MTT Assay | Measure cell viability and proliferation | Assessing cytotoxicity against cancer cell lines nih.gov |

| Flow Cytometry | Analyze cell cycle distribution, apoptosis | Determining the mechanism of cell death | |

| Western Blot | Detect specific protein expression | Confirming target engagement and pathway modulation | |

| Luciferase Reporter Assay | Measure promoter activity of a target gene | Evaluating activation of immune pathways like STING nih.gov | |

| Nitric Oxide (NO) Assay | Quantify NO production in macrophages | Screening for anti-inflammatory activity nih.gov |

Development as Biological Probes and Chemical Tools

The terminal alkyne (ethynyl) group on this compound makes it an ideal candidate for development as a "clickable" chemical probe. This functionality allows for its covalent attachment to other molecules via bioorthogonal chemistry, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

Incorporation into Biomolecules (e.g., mRNA, Proteins) via Click Chemistry

The ability to be incorporated into biomolecules is a key application for alkyne-containing probes. By mimicking natural building blocks, these probes can be integrated into macromolecules through cellular enzymatic processes.

Nucleic Acid Labeling: Ethynyl-modified nucleosides can be converted to their triphosphate forms and used by polymerases for the synthesis of DNA or RNA. This allows for the site-specific incorporation of a reactive handle into a nucleic acid sequence. For example, 2-ethynyl-ATP derivatives can be incorporated into RNA, which can then be labeled postsynthetically through CuAAC reactions for further analysis.

Protein Labeling: While direct incorporation into proteins during synthesis is less common, alkyne probes can be used to label proteins post-translationally. This is often achieved by designing the probe to bind to a specific protein target. Once bound, the alkyne handle is available for subsequent click reactions to attach reporter tags. This strategy is central to activity-based protein profiling (ABPP).

Utility as "Clickable" Probes for Bioimaging and Affinity Labeling Applications

Once an alkyne-tagged molecule like this compound is incorporated into or bound to a biological target, the exposed alkyne group serves as a versatile handle for downstream applications.

Bioimaging: By "clicking" a fluorescent dye (e.g., a TAMRA-azide or a fluorescein-azide) onto the alkyne handle of the probe-biomolecule conjugate, researchers can visualize the location and dynamics of the target within cells or tissues using fluorescence microscopy.

Affinity Labeling and Proteomics: The alkyne group can be reacted with an azide-functionalized affinity tag, such as biotin-azide. After the probe has bound to its target protein(s) within a complex biological sample (like a cell lysate), the biotin (B1667282) tag is attached via click chemistry. This allows for the selective enrichment and isolation of the target protein(s) using streptavidin-coated beads. The isolated proteins can then be identified and quantified using mass spectrometry, a powerful technique for target identification and validation.

The table below outlines the applications of clickable probes based on the ethynyl functional group.

| Application | Description | Reporter/Tag Used in Click Reaction | Outcome |

| Bioimaging | Visualization of the probe's target within a cell or tissue. | Azide-functionalized fluorophore (e.g., Alexa Fluor, Cy5) | Fluorescence microscopy images showing target localization. |

| Affinity Labeling | Isolation and identification of the probe's binding partners. | Azide-functionalized biotin | Enrichment of target proteins for mass spectrometry analysis. |

| Drug Conjugation | Linking the probe to another functional molecule. | Azide-functionalized drug or payload | Targeted delivery of therapeutic or diagnostic agents. |

| Surface Immobilization | Attaching the probe-biomolecule complex to a solid support. | Azide-functionalized surface (e.g., microarray slide) | Creation of biosensors or diagnostic arrays. |

Future Directions and Emerging Research Areas

Integration of Artificial Intelligence and Machine Learning in Benzofuran (B130515) Research

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of novel benzofuran-based therapeutics. These computational tools can significantly accelerate the identification of lead compounds and optimize their properties.

Machine learning models, particularly those based on quantitative structure-activity relationships (QSAR), can predict the biological activity of novel benzofuran derivatives before they are synthesized. By training algorithms on existing datasets of benzofuran compounds with known activities, researchers can identify key molecular features that contribute to their therapeutic effects. This predictive capability allows for the in silico screening of vast virtual libraries of 2-ethynyl-6-methoxybenzofuran analogs, prioritizing the most promising candidates for synthesis and experimental testing. researchgate.netgithub.comdoaj.orgfrontiersin.orgacs.orgresearchgate.net

AI can also play a crucial role in predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound analogs. frontiersin.org Early prediction of these properties is critical for reducing the high attrition rates in drug development. By integrating AI/ML, the design and selection process for benzofuran derivatives can be made more efficient and cost-effective. researchgate.net

| AI/ML Application Area | Potential Impact on Benzofuran Research |

| Bioactivity Prediction | Rapidly screen virtual libraries to identify potent analogs of this compound. |

| De Novo Drug Design | Generate novel benzofuran-based scaffolds with optimized therapeutic properties. |

| ADMET Prediction | Forecast pharmacokinetic and toxicity profiles to improve the success rate of drug candidates. |

| Target Identification | Predict potential biological targets for uncharacterized benzofuran compounds. nih.govmdpi.comnih.govfrontiersin.org |

Development of Novel and Sustainable Synthetic Methodologies for Ethynyl-Substituted Benzofurans

The synthesis of this compound and its derivatives is a key area for innovation, with a growing emphasis on sustainable and efficient chemical processes. Modern synthetic organic chemistry is moving towards greener methodologies that reduce waste, energy consumption, and the use of hazardous reagents.

Recent advancements in catalysis offer promising avenues for the synthesis of ethynyl-substituted benzofurans. Metal-catalyzed reactions, such as Sonogashira coupling, are instrumental in introducing the ethynyl (B1212043) moiety onto the benzofuran core. rsc.org Future research will likely focus on developing more sustainable catalysts, such as those based on earth-abundant metals, and employing milder reaction conditions. The use of visible-light-mediated photoredox catalysis is another emerging green chemistry approach that could be applied to the synthesis of these compounds. mdpi.com

One-pot and tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel, are also gaining traction. These approaches improve efficiency and reduce the environmental impact of chemical synthesis. The development of novel cascade reactions for the construction of the benzofuran ring system followed by ethynylation would represent a significant step forward. acs.org

The principles of green chemistry, such as the use of renewable solvents and energy-efficient reaction conditions (e.g., microwave-assisted synthesis), will be central to the future development of synthetic routes to this compound and its analogs. benthamdirect.comscienceopen.com

| Synthetic Strategy | Advantages for Ethynyl-Substituted Benzofuran Synthesis |

| Sustainable Catalysis | Use of earth-abundant metals and milder reaction conditions to reduce environmental impact. |

| Photoredox Catalysis | Utilization of visible light as a renewable energy source to drive chemical reactions. mdpi.com |

| One-Pot/Tandem Reactions | Increased efficiency and reduced waste by combining multiple synthetic steps. |

| Microwave-Assisted Synthesis | Accelerated reaction times and often improved yields. |

Application of Advanced Computational Approaches for Predictive Modeling and Design

Advanced computational methods are indispensable tools for understanding the structure-activity relationships of this compound analogs and for designing new compounds with enhanced therapeutic potential.

Molecular docking is a powerful computational technique used to predict the binding orientation of a small molecule to its macromolecular target. nih.govjazindia.comresearchgate.net For this compound analogs, docking studies can help to identify the key interactions with their biological targets, such as enzymes or receptors, and to rationalize their biological activity. This information is crucial for the design of more potent and selective inhibitors.

In silico screening of large compound libraries against specific protein targets is another valuable application of computational chemistry. By computationally evaluating the binding affinity of thousands of virtual benzofuran derivatives, researchers can prioritize a smaller, more manageable set of compounds for synthesis and experimental validation. jazindia.comnih.gov

Pharmacophore modeling and 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) studies can be used to build predictive models based on the three-dimensional structures of active compounds. These models can then be used to guide the design of new analogs with improved activity.

| Computational Approach | Application in this compound Research |

| Molecular Docking | Predict binding modes and identify key interactions with biological targets. nih.govjazindia.comresearchgate.net |

| In Silico Screening | Virtually screen large libraries of analogs to identify potential hits. jazindia.comnih.gov |

| Pharmacophore Modeling | Develop 3D models of the essential features required for biological activity. |

| 3D-QSAR | Establish quantitative relationships between the 3D structure of molecules and their biological activity. |

Exploration of New Biological Targets and Elucidation of Novel Mechanisms of Action for this compound Analogs

A critical area of future research will be the identification of new biological targets for this compound analogs and the detailed investigation of their mechanisms of action. The unique structural features of this compound suggest that it may interact with a variety of biological macromolecules, leading to a range of therapeutic effects.

Benzofuran derivatives have shown promise as anticancer agents, and future studies could explore the potential of this compound analogs to target novel cancer-related proteins. researchgate.netmdpi.comnih.govnih.gov For example, these compounds could be investigated as inhibitors of protein kinases, which are often dysregulated in cancer. tandfonline.com Other potential anticancer targets include enzymes involved in DNA replication and repair, or proteins that regulate apoptosis. researchgate.net

In the context of neurodegenerative diseases, such as Alzheimer's disease, benzofuran-based compounds have been explored for their neuroprotective effects. frontiersin.orgbiomolther.orgresearchgate.netnih.govnih.gov Future research could investigate the ability of this compound analogs to modulate targets involved in neuroinflammation, oxidative stress, or protein aggregation. nih.govnih.gov

The ethynyl group, in particular, can act as a versatile chemical handle for covalent modification of protein targets, which could lead to the development of highly potent and selective inhibitors. The exploration of this potential for covalent targeting represents an exciting frontier.

| Therapeutic Area | Potential Biological Targets for this compound Analogs |

| Oncology | Protein kinases (e.g., EGFR, CDK2), DNA repair enzymes, apoptosis regulators. tandfonline.comresearchgate.net |

| Neurodegenerative Diseases | Enzymes involved in neuroinflammation (e.g., COX), proteins related to oxidative stress, amyloid-beta processing enzymes. |

| Infectious Diseases | Viral or bacterial enzymes essential for replication. |

Conclusion

Summary of Key Research Advances and Contributions

While direct research on 2-Ethynyl-6-methoxybenzofuran is not apparent in the current scientific literature, its synthesis can be confidently proposed based on established and robust methodologies like the Sonogashira coupling. The presence of the versatile ethynyl (B1212043) group on the 6-methoxybenzofuran (B1631075) scaffold marks it as a compound of significant interest for synthetic chemists. This functionality provides a handle for a wide array of chemical transformations, positioning it as a valuable building block for the construction of more complex molecules.

Outlook on the Future Potential of this compound in Academic Research

The future potential of this compound in academic research is considerable. Its utility as a synthetic intermediate could be exploited in the development of novel heterocyclic compounds with potential applications in materials science and medicinal chemistry. Furthermore, given the diverse biological activities associated with the benzofuran (B130515) nucleus, the synthesis and subsequent biological evaluation of this compound and its derivatives could unveil novel pharmacological properties. Future research endeavors should focus on the definitive synthesis and characterization of this compound, followed by a systematic investigation of its reactivity and biological profile.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Ethynyl-6-methoxybenzofuran, and what experimental conditions optimize yield?

- Methodological Answer : A common approach involves cyclization of substituted phenols with propargyl bromides under basic conditions. For example, refluxing 6-methoxybenzofuran precursors with ethynylating agents (e.g., ethynyl magnesium bromide) in anhydrous tetrahydrofuran (THF) at 60–80°C for 6–8 hours achieves moderate yields (40–55%) . Catalysts like ammonium acetate can enhance reaction efficiency . Purity (>98%) is confirmed via column chromatography using ethyl acetate/hexane gradients .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign methoxy protons (δ ~3.8–4.0 ppm) and ethynyl carbons (δ ~70–90 ppm). Aromatic protons in the benzofuran ring appear between δ 6.5–7.5 ppm .

- HRMS : Confirm molecular weight (e.g., calculated for C₁₁H₈O₂: 172.0524; observed: 172.0528) .

- IR : Detect C≡C stretching (~2100 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods for ventilation .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent degradation .

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the ethynyl group at the 2-position influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The ethynyl group acts as a terminal alkyne, enabling Sonogashira or Huisgen cycloaddition reactions. Optimize palladium catalysts (e.g., Pd(PPh₃)₄) and copper(I) iodide in dimethylformamide (DMF) at 80°C for 24 hours. Monitor reaction progress via TLC (Rf ~0.5 in 1:3 ethyl acetate/hexane) . Substituent effects on regioselectivity can be studied using DFT calculations .

Q. What strategies resolve contradictions in biological activity data for benzofuran derivatives?

- Methodological Answer :

- Systematic Review : Follow Cochrane guidelines to assess bias in pharmacological studies (e.g., inconsistent dosing, solvent effects) .

- In Silico Modeling : Compare binding affinities of this compound with analogs (e.g., 6-APB) using molecular docking (AutoDock Vina) to identify key interactions .

- Dose-Response Studies : Replicate assays across multiple cell lines (e.g., HEK-293, HeLa) to validate EC₅₀ values .

Q. How can researchers optimize HPLC methods for separating this compound from byproducts?

- Methodological Answer :

- Column Selection : Use C18 reverse-phase columns (5 µm, 250 × 4.6 mm) with UV detection at 254 nm .